molecular formula C26H22ClF3N2O3 B12415712 Fluvalinate-d5

Fluvalinate-d5

Cat. No.: B12415712
M. Wt: 507.9 g/mol
InChI Key: INISTDXBRIBGOC-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvalinate-d5 is a deuterium-labeled analogue of fluvalinate, a synthetic pyrethroid compound. Pyrethroids are a class of organic compounds that are widely used as insecticides. This compound is specifically used in scientific research as a tracer due to its stable isotopic labeling. This compound is particularly valuable in studies involving the pharmacokinetics and metabolic profiling of fluvalinate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvalinate-d5 is synthesized by incorporating deuterium into the fluvalinate molecule. The synthesis typically involves the deuteration of fluvalinate’s precursor compounds. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified through techniques such as distillation or chromatography to ensure high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Fluvalinate-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form simpler hydrocarbons or alcohols.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols.

Scientific Research Applications

Fluvalinate-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studies involving the synthesis and degradation of pyrethroid compounds.

    Biology: this compound helps in understanding the metabolic pathways and bioaccumulation of pyrethroids in living organisms.

    Medicine: It is used in pharmacokinetic studies to track the distribution and elimination of fluvalinate in the body.

    Industry: this compound is employed in the development of new insecticides and in quality control processes to ensure the consistency of pyrethroid products.

Mechanism of Action

Fluvalinate-d5, like fluvalinate, acts as a neurotoxin by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, hyperexcitability, and eventually paralysis and death of the insect. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies.

Comparison with Similar Compounds

    Acrinathrin: Another pyrethroid insecticide with a similar mode of action.

    Amitraz: A formamidine pesticide that targets octopamine receptors instead of sodium channels.

    Permethrin: A widely used pyrethroid with similar insecticidal properties.

Uniqueness of Fluvalinate-d5: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The stable isotopic labeling allows for precise tracking and quantification in metabolic and pharmacokinetic studies, making it a valuable tool for scientists.

Properties

Molecular Formula

C26H22ClF3N2O3

Molecular Weight

507.9 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate

InChI

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/i3D,4D,5D,8D,9D

InChI Key

INISTDXBRIBGOC-YQYLVRRTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C(C)C)NC3=C(C=C(C=C3)C(F)(F)F)Cl)[2H])[2H]

Canonical SMILES

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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